molecular formula C19H16N2O3 B11485540 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-7-methoxy-2H-chromen-2-one

3-(5,6-dimethyl-1H-benzimidazol-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B11485540
M. Wt: 320.3 g/mol
InChI Key: MWJYWFLUBSHBGY-UHFFFAOYSA-N
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Description

3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and chromenones This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-1H-1,3-benzodiazole with 7-methoxy-2H-chromen-2-one under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazoles and chromenones with different substituents. Examples include:

  • 5,6-Dimethyl-1H-1,3-benzodiazole
  • 7-Methoxy-2H-chromen-2-one
  • Various substituted benzodiazoles and chromenones

Uniqueness

What sets 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE apart is its unique combination of benzodiazole and chromenone structures, along with the specific positioning of methoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(5,6-dimethyl-1H-benzimidazol-2-yl)-7-methoxychromen-2-one

InChI

InChI=1S/C19H16N2O3/c1-10-6-15-16(7-11(10)2)21-18(20-15)14-8-12-4-5-13(23-3)9-17(12)24-19(14)22/h4-9H,1-3H3,(H,20,21)

InChI Key

MWJYWFLUBSHBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC4=C(C=C(C=C4)OC)OC3=O

Origin of Product

United States

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